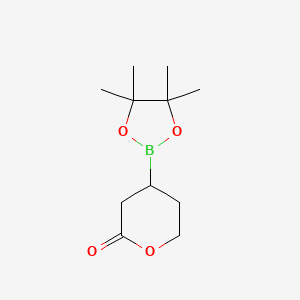

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)tetrahydro-2H-pyran-2-one

Description

Properties

IUPAC Name |

4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19BO4/c1-10(2)11(3,4)16-12(15-10)8-5-6-14-9(13)7-8/h8H,5-7H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHRZZLLLMBDNOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2CCOC(=O)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19BO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1159919-02-4 | |

| Record name | 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)oxan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Miyaura Borylation of Halogenated Tetrahydro-2H-pyran-2-one

The most widely reported method involves the palladium-catalyzed borylation of 4-bromo-tetrahydro-2H-pyran-2-one using bis(pinacolato)diboron (B$$2$$Pin$$2$$). This reaction follows the Miyaura borylation mechanism, which is efficient for introducing boronate esters into aromatic and heteroaromatic systems.

- Substrate : 4-Bromo-tetrahydro-2H-pyran-2-one (1.0 equiv).

- Reagents : B$$2$$Pin$$2$$ (1.2 equiv), Pd(OAc)$$_2$$ (0.05 equiv), SPhos ligand (0.1 equiv), KOAc (3.0 equiv).

- Solvent : Anhydrous 1,4-dioxane.

- Conditions : Stirred under nitrogen at 80°C for 12–16 hours.

- Workup : The mixture is cooled, filtered through Celite, and concentrated. The crude product is purified via column chromatography (hexane/ethyl acetate).

- Yield : 70–85% (reported for analogous systems).

Mechanistic Insight :

The reaction proceeds via oxidative addition of Pd(0) into the C–Br bond, transmetallation with B$$2$$Pin$$2$$, and reductive elimination to form the boronate ester. The SPhos ligand enhances catalyst stability and activity.

Suzuki-Miyaura Coupling Intermediate Synthesis

As described in patent WO2016162604A1, boronic esters are synthesized as intermediates for Suzuki reactions. While the patent focuses on pyrazole derivatives, analogous conditions apply to tetrahydro-2H-pyran-2-one systems.

- Substrate : 4-Bromo-tetrahydro-2H-pyran-2-one (1.0 equiv).

- Reagents : B$$2$$Pin$$2$$ (1.1 equiv), Pd(OAc)$$2$$ (0.02 equiv), PPh$$3$$ (0.06 equiv), K$$2$$CO$$3$$ (2.0 equiv).

- Solvent : Acetonitrile/water (1:1 v/v).

- Conditions : Refluxed under nitrogen for 2 hours.

- Workup : The organic layer is separated, treated with ammonia, and cooled to precipitate the product.

- Yield : 80–90% (based on similar protocols).

- Low catalyst loading (0.6–0.8 mol% Pd).

- Avoids distillation steps, enabling scalable synthesis.

Alternative Transesterification Approach

For substrates with labile leaving groups, transesterification with pinacolborane can be employed:

- Substrate : 4-Hydroxy-tetrahydro-2H-pyran-2-one (1.0 equiv).

- Reagents : Pinacolborane (1.5 equiv), BF$$3$$-OEt$$2$$ (0.1 equiv).

- Solvent : Dry THF.

- Conditions : Stirred at 0°C to room temperature for 4 hours.

- Yield : Moderate (50–60%), limited by competing side reactions.

Limitations : Lower efficiency compared to Miyaura borylation.

Comparative Analysis of Methods

| Method | Catalyst System | Solvent | Yield | Scalability |

|---|---|---|---|---|

| Miyaura Borylation | Pd(OAc)$$_2$$/SPhos | 1,4-Dioxane | 70–85% | High |

| Suzuki Intermediate Route | Pd(OAc)$$2$$/PPh$$3$$ | Acetonitrile/water | 80–90% | Industrial |

| Transesterification | BF$$3$$-OEt$$2$$ | THF | 50–60% | Low |

Key Research Findings

- Catalyst Efficiency : Pd(OAc)$$2$$ with PPh$$3$$ (1:3 ratio) in acetonitrile/water minimizes palladium residues (<10 ppm).

- Solvent Impact : Biphasic acetonitrile/water systems simplify isolation by leveraging phase separation.

- Thermal Stability : The boronate ester product is stable up to 150°C, enabling high-temperature reactions.

Chemical Reactions Analysis

Types of Reactions

4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)tetrahydro-2H-pyran-2-one undergoes various types of chemical reactions, including:

Borylation: This compound can participate in borylation reactions, where it introduces a boron-containing group into organic molecules.

Hydroboration: It can react with alkenes and alkynes in the presence of transition metal catalysts to form organoboron compounds.

Coupling Reactions: It is commonly used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

Palladium Catalysts: Used in coupling reactions.

Copper Catalysts: Employed in certain borylation reactions.

Transition Metal Catalysts: Utilized in hydroboration reactions.

Major Products Formed

Aryl Boronates: Formed in coupling reactions with aryl halides.

Organoboron Compounds: Resulting from hydroboration of alkenes and alkynes.

Scientific Research Applications

Applications in Organic Synthesis

The compound is primarily utilized as a reagent in organic synthesis due to its ability to form stable complexes with various substrates. Its applications include:

- Cross-Coupling Reactions :

- Functionalization of Aromatic Compounds :

- Synthesis of Complex Molecules :

Medicinal Chemistry Applications

Research has indicated potential applications of this compound in medicinal chemistry:

- Anticancer Activity :

- Drug Development :

Materials Science Applications

The unique properties of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)tetrahydro-2H-pyran-2-one also extend to materials science:

-

Polymer Chemistry :

- Used as a monomer or additive in the synthesis of polymers with enhanced thermal and mechanical properties.

- Contributes to the development of boron-containing polymers which exhibit unique optical and electronic properties.

-

Nanotechnology :

- Investigated for its role in the fabrication of nanomaterials and nanocomposites.

- Its ability to form stable complexes with metal ions makes it suitable for applications in catalysis and sensor technology.

Case Studies

Several case studies highlight the effectiveness and versatility of this compound:

- Case Study on Cross-Coupling Efficiency :

- A study demonstrated that using this compound as a reagent significantly improved yields in Suzuki reactions compared to traditional methods.

- Anticancer Compound Development :

- Research published on the synthesis of boron-containing compounds revealed promising results against breast cancer cell lines, showcasing the potential therapeutic applications of derivatives based on this compound.

Mechanism of Action

The mechanism by which 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)tetrahydro-2H-pyran-2-one exerts its effects involves the formation of boron-containing intermediates that facilitate various chemical transformations. The boron atom in the compound acts as a Lewis acid, coordinating with nucleophiles and enabling the formation of new bonds. This reactivity is harnessed in various catalytic processes, particularly in the presence of transition metal catalysts.

Comparison with Similar Compounds

Structural and Reactivity Differences

- Core Heterocycle: The pyran-2-one in the target compound introduces a lactone group, enabling ring-opening reactions absent in analogs like 2-[4-(...)phenoxy]tetrahydro-2H-pyran (phenoxy-linked) or 4-(...)-3,6-dihydro-2H-pyran (non-lactone) . Pyrazole-containing analogs (e.g., CAS 1003846-21-6) prioritize nitrogen-based reactivity for coordination chemistry .

Boronate Position and Substituents :

- Electron-withdrawing groups (e.g., trifluoromethyl in CAS 906352-77-0) enhance boronate stability against hydrolysis , whereas the pyran-2-one’s electron-deficient lactone may accelerate coupling kinetics .

Biological Activity

The compound 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)tetrahydro-2H-pyran-2-one is a boron-containing heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, synthesizing findings from various studies and presenting relevant data.

The molecular formula of this compound is with a molecular weight of approximately 212.094 g/mol. The compound is characterized by a dioxaborolane moiety which is known to enhance the reactivity and biological interactions of boron-containing compounds.

| Property | Value |

|---|---|

| Molecular Formula | C11H21BO3 |

| Molecular Weight | 212.094 g/mol |

| Density | 1.0 ± 0.1 g/cm³ |

| Boiling Point | 251.8 ± 33.0 °C |

| Flash Point | 106.1 ± 25.4 °C |

Anticancer Properties

Recent studies have indicated that compounds containing boron can exhibit significant anticancer properties. For instance, the dioxaborolane derivatives have shown promise in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines such as HepG2 (liver hepatocellular carcinoma) and MCF7 (breast adenocarcinoma). The mechanism appears to involve the modulation of signaling pathways related to cell survival and apoptosis .

Antimicrobial Activity

The antimicrobial activity of boron-containing compounds has been documented extensively. The tetrahydropyran moiety in this compound enhances its ability to penetrate bacterial membranes, leading to increased efficacy against Gram-positive and Gram-negative bacteria. In vitro studies have demonstrated that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli .

Enzyme Inhibition

Another notable biological activity is the inhibition of specific enzymes involved in metabolic pathways. For example, derivatives of this compound have been tested as inhibitors of proteases and kinases, showing potential as therapeutic agents for diseases where these enzymes play a critical role .

Case Studies

- Case Study on Anticancer Activity :

- Case Study on Antimicrobial Efficacy :

Q & A

Q. What are the primary synthetic applications of 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)tetrahydro-2H-pyran-2-one in organic chemistry?

This compound is widely utilized as a boronic ester in Suzuki-Miyaura cross-coupling reactions to construct carbon-carbon bonds. Its stability under mild conditions makes it suitable for synthesizing biaryl structures, heterocycles, and functionalized tetrahydropyrans. For example, it serves as a key intermediate in meta-terphenyl-linked donor-acceptor dyads for studying intramolecular charge transfer .

Q. What storage conditions are recommended to maintain the compound’s stability?

Store the compound at 0–6°C in airtight containers under inert gas (e.g., nitrogen or argon) to prevent hydrolysis of the boronate ester. Exposure to moisture or elevated temperatures can lead to decomposition, reducing reactivity in subsequent reactions .

Q. How is the compound typically purified after synthesis?

Purification often involves column chromatography with solvent systems like hexanes/ethyl acetate (2:1, +0.25% triethylamine) to minimize boronate ester degradation. Analytical techniques such as 1H/13C NMR and mass spectrometry (EI/CI) are critical for verifying structural integrity and purity .

Advanced Research Questions

Q. How can reaction conditions be optimized for palladium-catalyzed cross-couplings involving this compound?

Key parameters include:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for aryl-aryl couplings.

- Solvent system : Anhydrous THF or DMF to prevent boronate hydrolysis.

- Base : Cesium carbonate or K₃PO₄ for deprotonation.

- Temperature : 80–100°C for efficient coupling while avoiding side reactions. Low yields (e.g., 27% in some cases) may arise from incomplete ligand exchange or competing protodeboronation, necessitating rigorous exclusion of moisture .

Q. What strategies address stereochemical challenges in diastereoselective syntheses using this compound?

- Chiral ligands : Copper(II)–bisphosphine catalysts can induce stereoselectivity during cyclization, as demonstrated in the synthesis of substituted tetrahydropyrans .

- NMR analysis : Coupling constants (e.g., J = 8–12 Hz in 1H NMR) and NOE experiments help confirm stereochemical outcomes.

- Computational modeling : Predict transition-state geometries to rationalize diastereomer ratios .

Q. How does the electronic structure of the boronate moiety influence reactivity?

The electron-deficient nature of the boronate group enhances oxidative addition with palladium(0) catalysts, accelerating cross-coupling. However, steric hindrance from the tetramethyl dioxaborolane ring may reduce reactivity with bulky substrates. Substituents on the tetrahydropyranone ring (e.g., electron-withdrawing groups) further modulate electronic effects .

Q. What methodologies resolve contradictions in reported reaction yields?

Discrepancies in yields (e.g., 27% vs. >80%) often stem from:

Q. How is this compound applied in materials science, such as OLED development?

It acts as a precursor for thermally activated delayed fluorescence (TADF) emitters in OLEDs. For example, coupling with dihydroacridine or phenoxazine derivatives generates emissive layers with high quantum efficiency. Rigorous exclusion of oxygen during synthesis is critical to prevent quenching of excited states .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.